2-aminophenyl sulfurofluoridate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminophenyl sulfurofluoridate typically involves the reaction of 2-aminophenol with sulfuryl fluoride (SO2F2) gas. This reaction is carried out under mild conditions, often in the presence of a base such as potassium fluoride (KF) or potassium hydrogen fluoride (KHF2), to facilitate the formation of the sulfonyl fluoride group . The reaction can be represented as follows:
2-Aminophenol+SO2F2→2-Aminophenyl sulfurofluoridate
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors to ensure consistent product quality and yield. The use of phase transfer catalysts, such as 18-crown-6-ether, in combination with KF in acetonitrile, has been reported to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Aminophenyl sulfurofluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl fluoride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfonyl fluoride group under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, and other substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Aminophenyl sulfurofluoridate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-aminophenyl sulfurofluoridate involves its ability to act as an electrophilic warhead, reacting with nucleophilic sites on target molecules. This reactivity is particularly useful in covalent inhibition, where the compound forms a stable covalent bond with the active site of enzymes or other proteins, thereby inhibiting their function . The molecular targets and pathways involved include various enzymes and proteins that play critical roles in biological processes .
Comparison with Similar Compounds
2-Aminophenyl sulfurofluoridate can be compared with other sulfonyl fluorides, such as:
2-Nitrobenzenesulfonyl fluoride: Known for its bactericidal properties.
(2-Aminoethyl)benzenesulfonyl fluoride: Commonly used as a serine protease inhibitor.
4-Formylbenzenesulfonyl fluoride: Used as a radiolabeling synthon in positron emission tomography.
The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable tool in various scientific and industrial applications .
Properties
CAS No. |
2731010-43-6 |
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Molecular Formula |
C6H6FNO3S |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
1-amino-2-fluorosulfonyloxybenzene |
InChI |
InChI=1S/C6H6FNO3S/c7-12(9,10)11-6-4-2-1-3-5(6)8/h1-4H,8H2 |
InChI Key |
MXAGJUKRMUHGNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)OS(=O)(=O)F |
Purity |
95 |
Origin of Product |
United States |
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